2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide.
Scientific Research Applications
Synthesis and Reactions
Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, closely related to 2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, is an intermediate in the natural synthesis of antimalarial drugs. It is produced through chemoselective monoacetylation of 2-aminophenol, using Novozym 435 as the catalyst. This process has relevance in the production of pharmaceuticals (Magadum & Yadav, 2018).
Building Block for Heterocyclic Compounds : The compound serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This includes its use in creating derivatives with varied biological activities (Gouda, 2014).
Pharmacological Aspects
Anticancer, Anti-Inflammatory, and Analgesic Activities : Derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, which is structurally similar to the compound , have been assessed for potential anticancer, anti-inflammatory, and analgesic properties. Certain derivatives with halogens on the aromatic ring exhibited significant activities (Rani, Pal, Hegde, & Hashim, 2014).
Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a functional resemblance with the compound, have been synthesized and evaluated as inhibitors of kidney-type glutaminase. This research is pertinent in understanding the therapeutic potential of GLS inhibition (Shukla et al., 2012).
Chemical Synthesis and Characterization
Synthesis of Novel Derivatives : Leuckart synthesis pathway has been employed to develop novel derivatives with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus. These derivatives were investigated for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Bromo, tert-butyl, and nitro groups on the phenoxy nucleus enhanced activity (Rani, Pal, Hegde, & Hashim, 2016).
Coordination Complexes Construction : Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their structural properties and antioxidant activities (Chkirate et al., 2019).
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-2-12-5-3-4-6-15(12)22-11-16(19)18-13-7-9-14(10-8-13)23(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21) |
InChI Key |
HSAPLXUGGAVLKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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